2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structure, which includes a benzamide group attached to a dibenzo oxazepine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo oxazepine core. For example, the reaction of 2-aminobenzophenone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the oxazepine ring.
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Introduction of the Benzamide Group: : The benzamide group can be introduced through a coupling reaction. This typically involves the reaction of the oxazepine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
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Methylation: : The final step involves the methylation of the nitrogen atom in the oxazepine ring and the benzamide group. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can occur at the oxazepine ring, potentially leading to the formation of dihydro derivatives.
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Substitution: : The compound can undergo substitution reactions, especially at the aromatic rings. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the oxazepine ring.
Benzamide Derivatives: These compounds have a benzamide group but differ in the structure of the attached ring system.
The uniqueness of this compound lies in its specific combination of the oxazepine and benzamide groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-7-3-4-8-16(14)21(25)23-15-11-12-19-17(13-15)22(26)24(2)18-9-5-6-10-20(18)27-19/h3-13H,1-2H3,(H,23,25) |
InChI Key |
YPASRDMPOHCZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Origin of Product |
United States |
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